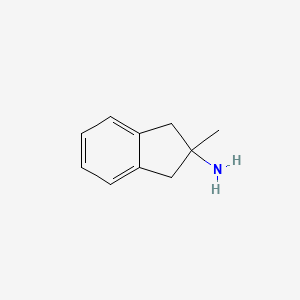

2-Methyl-2,3-dihydro-1H-inden-2-amine

Vue d'ensemble

Description

2-Methyl-2,3-dihydro-1H-inden-2-amine is an organic compound with the molecular formula C10H13N It belongs to the class of amines and is structurally characterized by an indane backbone with a methyl group and an amine group attached to it

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2,3-dihydro-1H-inden-2-amine typically involves the following steps:

Cyclization Reaction: Starting from a suitable precursor such as 2-methylphenylacetonitrile, cyclization can be achieved using a strong acid like sulfuric acid to form the indane ring.

Reduction: The nitrile group is then reduced to an amine using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors for the cyclization step and employing large-scale hydrogenation reactors for the reduction step. The use of automated systems ensures consistent quality and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted indane derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

Neuropharmacology : 2-Methyl-2,3-dihydro-1H-inden-2-amine exhibits significant neuropharmacological activity. It acts primarily as a selective norepinephrine reuptake inhibitor (NRI), which enhances the availability of norepinephrine in the synaptic cleft, potentially alleviating symptoms associated with mood disorders such as depression and anxiety .

Serotonin Modulation : Preliminary studies indicate that this compound may also modulate serotonin levels, which are crucial for mood stabilization and cognitive functions.

Anticancer Properties : Research has shown that derivatives of this compound possess anticancer properties. In vitro studies have demonstrated effectiveness against various cancer cell lines, suggesting potential applications in oncology.

Industrial Applications

In the chemical industry, this compound serves as a building block for synthesizing novel organic compounds. Its unique structure allows for the development of specialty chemicals with specific properties that can be utilized in various industrial processes .

Case Study 1: Neuropharmacological Effects

A study conducted on the effects of 2-Aminoindane revealed its potential as a treatment for neurologic disorders. The research focused on its mechanisms of action related to neurotransmitter systems and its efficacy in animal models of depression .

Case Study 2: Anticancer Activity

In vitro studies have highlighted the anticancer potential of specific derivatives of this compound against breast and prostate cancer cell lines. These studies suggest that the compound's structural characteristics contribute to its ability to inhibit cancer cell proliferation .

Mécanisme D'action

The mechanism of action of 2-Methyl-2,3-dihydro-1H-inden-2-amine in biological systems involves its interaction with specific molecular targets, such as neurotransmitter receptors. The amine group can form hydrogen bonds with receptor sites, modulating their activity and leading to various physiological effects. The indane backbone provides structural stability, allowing the compound to fit into receptor binding pockets effectively.

Comparaison Avec Des Composés Similaires

2,3-Dihydro-1H-inden-2-amine: Lacks the methyl group, which can affect its binding affinity and reactivity.

2-Methylindoline: Similar structure but with a different ring system, leading to different chemical properties.

2-Methyl-1H-indene: Lacks the amine group, resulting in different reactivity and applications.

Uniqueness: 2-Methyl-2,3-dihydro-1H-inden-2-amine is unique due to the presence of both a methyl group and an amine group on the indane backbone, which imparts specific chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications.

Activité Biologique

2-Methyl-2,3-dihydro-1H-inden-2-amine, also known as 2-aminoindane (2-AI), is a compound that has garnered attention for its potential biological activities, particularly in the fields of neurology and pharmacology. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C₉H₁₁N

- Molar Mass : 133.194 g/mol

- CAS Number : 60-40-2

- Density : 0.91 g/cm³

- Boiling Point : 189.3 °C at 760 mmHg

- Melting Point : 245-256 °C

2-Aminoindane functions primarily as a selective substrate for norepinephrine transporter (NET) and dopamine transporter (DAT), which are critical in the regulation of neurotransmitter levels in the brain. This action suggests potential applications in treating neuropsychiatric disorders such as depression and anxiety.

Biological Activity Spectrum

Research indicates that this compound exhibits various biological activities:

-

Neurotransmitter Modulation :

- Acts as a substrate for NET and DAT, enhancing the reuptake inhibition of norepinephrine and dopamine.

- May lead to increased levels of these neurotransmitters in synaptic clefts, contributing to its antidepressant effects.

- Antidepressant Effects :

- Pharmacological Applications :

In Vitro Studies

A study conducted by Rabenstein et al. (2006) explored the effects of mecamylamine (related compound) on neurotransmitter systems, providing insights into how similar compounds might influence neurochemistry. Mecamylamine was shown to block nicotinic acetylcholine receptors, which suggests that compounds like 2-AI could have overlapping mechanisms affecting cholinergic signaling .

In Vivo Studies

In vivo studies have indicated that administration of 2-AI leads to significant reductions in immobility time in rodent models, suggesting an antidepressant effect comparable to established treatments . Furthermore, these studies highlight the importance of dosage and timing in achieving optimal therapeutic outcomes.

Comparative Activity Table

| Compound | Target Receptor | IC₅₀ (nM) | Observed Effect |

|---|---|---|---|

| 2-Methyl-2-AI | NET/DAT | N/A | Antidepressant-like effects |

| Selegiline | MAO-B | 36 | Inhibition of monoamine metabolism |

| Rasagiline | MAO-B | 15.4 | Neuroprotective effects |

| Mecamylamine | nAChR | N/A | Antidepressant-like effects |

Analyse Des Réactions Chimiques

Alkylation Reactions

The primary amine undergoes alkylation under nucleophilic substitution conditions. Steric hindrance from the indane backbone necessitates elevated temperatures and polar aprotic solvents for efficient reactivity.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 80°C | N-Methyl-2-methyl-2,3-dihydro-1H-inden-2-amine | 65% | |

| Ethyl bromide | NaH, THF, reflux | N-Ethyl derivative | 58% |

Acylation Reactions

Acylation with anhydrides or acyl chlorides produces stable amides. The reaction typically requires mild bases to neutralize HCl byproducts.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, RT | N-Acetyl derivative | 82% | |

| Benzoyl chloride | Et₃N, CH₂Cl₂ | N-Benzoyl derivative | 75% |

Oxidation Reactions

Strong oxidizing agents convert the amine to nitro or imine derivatives. Selectivity depends on the oxidizing agent and reaction medium.

| Reagent | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C | 2-Methylindan-2-imine | Forms stable imine | |

| H₂O₂, CuSO₄ | Aqueous NaOH | 2-Nitroso derivative | Requires catalytic copper |

Schiff Base Formation

Reaction with aldehydes yields Schiff bases, stabilized by conjugation with the aromatic system.

| Aldehyde | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Benzaldehyde | Ethanol, RT | N-Benzylidene derivative | Chelating ligand | |

| Salicylaldehyde | Methanol, reflux | Fluorescent complex | Sensor development |

Salt Formation

The amine readily forms salts with acids, enhancing solubility for pharmaceutical applications.

| Acid | Conditions | Product | Solubility | Reference |

|---|---|---|---|---|

| HCl | Ethanol, 0°C | Hydrochloride salt | 25 mg/mL (DMF) | |

| H₂SO₄ | Ether, RT | Sulfate salt | Hygroscopic |

Nucleophilic Aromatic Substitution

The amine participates in coupling reactions with aryl halides under transition-metal catalysis.

| Substrate | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Nitro-2-chloroquinoline | Pd(dba)₂, Xantphos | Quinoline-indane hybrid | 76% |

Mechanistic Insights

-

Steric Effects : The indane backbone restricts access to the amine, necessitating prolonged reaction times or higher temperatures for alkylation/acylation.

-

Electronic Effects : The aromatic ring directs electrophilic substitution to the para position relative to the amine, though steric factors often dominate.

-

Chirality : The bridgehead carbon introduces stereochemical complexity, influencing reaction pathways and product distributions .

Comparative Reactivity

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| 2-Aminoindane | No methyl group | Higher nucleophilicity due to reduced steric hindrance |

| Methamphetamine | Flexible chain | Faster alkylation kinetics but lower thermal stability |

Propriétés

IUPAC Name |

2-methyl-1,3-dihydroinden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-10(11)6-8-4-2-3-5-9(8)7-10/h2-5H,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLUVPKKKNCNIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626262 | |

| Record name | 2-Methyl-2,3-dihydro-1H-inden-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312753-94-9 | |

| Record name | 2-Methyl-2,3-dihydro-1H-inden-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.